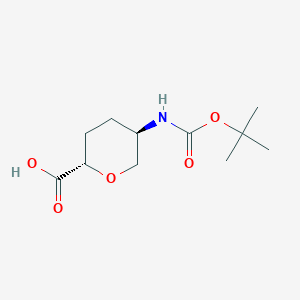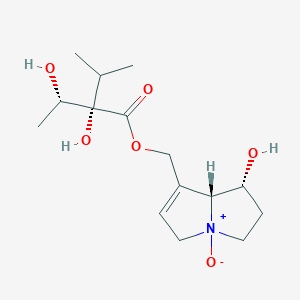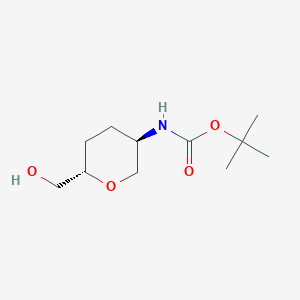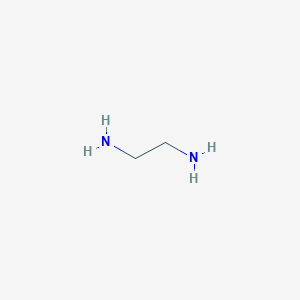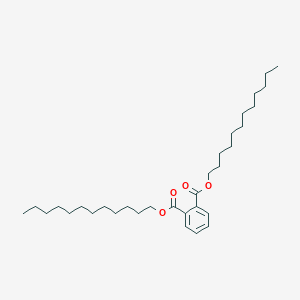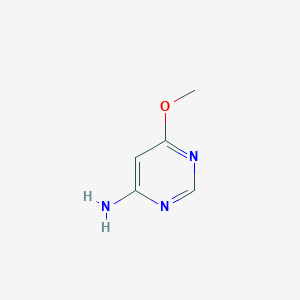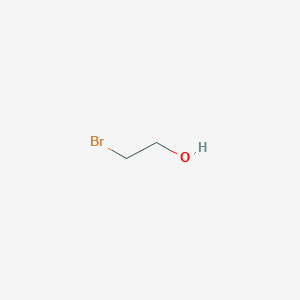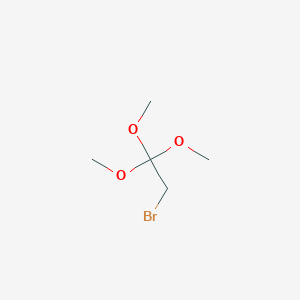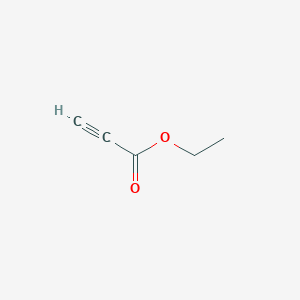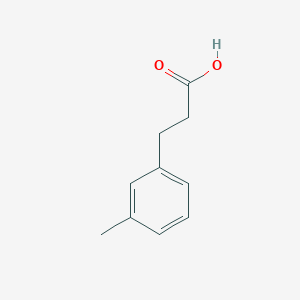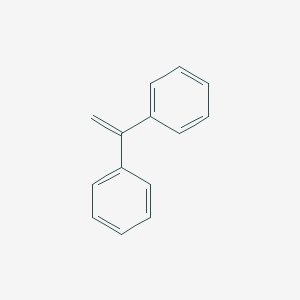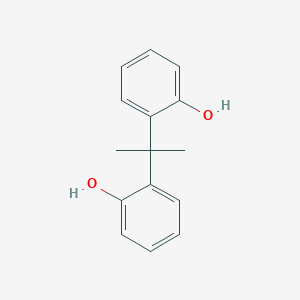
2,2-Bis(2-hydroxyphenyl)propane
概要
説明
2,2-Bis(2-hydroxyphenyl)propane, also known as Bisphenol A (BPA), is a polyphenol consisting of propane in which both methylene hydrogens at position 2 have been replaced by 2-hydroxyphenyl groups . It is primarily used in the manufacture of polycarbonate plastic, epoxy resins, and as a non-polymer additive to other plastics .
Synthesis Analysis
Bisphenol A can be obtained when crude bisOPP-A is recrystallized in the mixed solvent of toluene and n-hexane with vacuum drying . The structure of the obtained bisOPP-A was characterized by elemental analysis, IR, 1H-NMR, and MS .
Molecular Structure Analysis
The molecular formula of Bisphenol A is C15H16O2 . It has a pair of near planar salicylaldehyde fragments forming a dihedral angle of 85.96 (4), similar to (1) .
Physical And Chemical Properties Analysis
Bisphenol A has a molecular weight of 228.29 g/mol . It has a boiling point of 220 °C (5 hPa), a density of 1.2 g/cm3 (25 °C), a flash point of 227 °C, a melting point of 156 - 159 °C, and a vapor pressure of <1 Pa (25 °C) .
科学的研究の応用
Polymer Synthesis :
- A study by Thies et al. (1992) demonstrated the synthesis of a derivative of 2,2-Bis(2-hydroxyphenyl)propane, which was polymerized to produce tough, flexible films, indicating its potential in material science applications (Thies et al., 1992).
Industrial Applications :
- Han (2003) synthesized derivatives of 2,2-Bis(2-hydroxyphenyl)propane using nitric acid, showing potential for various industrial applications (Han, 2003).
Production of Epoxy Resins :
- Innanen (1979) noted that bisphenols, such as 2,2-Bis(2-hydroxyphenyl)propane, are used as starting materials for low viscosity epoxy resins (Innanen, 1979).
Biodegradation and Toxicity Studies :
- Kang, Katayama, and Kondo (2006) investigated the biodegradation of BPA, finding that various organisms can metabolize it, potentially leading to detoxification, though some metabolites might enhance estrogenicity or toxicity (Kang, Katayama, & Kondo, 2006).
Optimization of Synthesis for Fire-Retardants :
- Yun-chu (2002) identified optimal conditions for synthesizing a derivative of 2,2-Bis(2-hydroxyphenyl)propane, useful in fire-retardant applications (Yun-chu, 2002).
Dental Applications :
- Studies have shown the use of bisphenol A derivatives in dental composite materials, improving properties like shrinkage and water sorption (Pereira, Nunes, & Kalachandra, 2002).
Human Exposure and Environmental Concerns :
- Research by Kang, Kondo, and Katayama (2006) highlighted increased human exposure to BPA due to the extensive use of epoxy resins and polycarbonate plastics, emphasizing the need for further study on its potential endocrine-disrupting effects (Kang, Kondo, & Katayama, 2006).
Aquatic Environmental Impact :
- Studies on BPA in aquatic environments show its endocrine-disruptive effects on aquatic organisms, necessitating further research (Kang, Aasi, & Katayama, 2007).
Bioremediation :
- Chhaya and Gupte (2013) found that laccase from Fusarium incarnatum UC-14 can effectively biodegrade BPA, a potential environmental pollutant, through oxidative degradation (Chhaya & Gupte, 2013).
将来の方向性
While Bisphenol A is widely used in the manufacture of various products, its potential health and environmental impacts have raised concerns. Future research will likely focus on understanding the mechanisms of BPA action, identifying safer alternatives, and developing strategies to mitigate the risks associated with BPA exposure .
特性
IUPAC Name |
2-[2-(2-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXNNWDXHFBFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341939 | |
| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(2-hydroxyphenyl)propane | |
CAS RN |
7559-72-0 | |
| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


